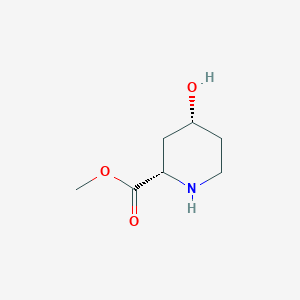
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Overview
Description
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a chiral compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s stereochemistry, denoted by (2S,4R), indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
Mechanism of Action
Target of Action
The primary target of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system as it mediates the fast and slow excitatory synaptic transmission .
Mode of Action
The compound interacts with its target by binding to the receptor. This interaction results in significant changes in the receptor’s activity .
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to have a significant impact on the amyloid-beta-induced Alzheimer’s disease pathway . In this pathway, the compound decreases the expression of beta secretase1 (BACE-1) and amyloid-beta (Aβ), which are key players in the development of Alzheimer’s disease .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and elimination (adme) properties significantly impact its bioavailability .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its therapeutic potential. For instance, it has been found to decrease the expression of inflammatory mediators such as pNF-ĸB, TNF-α, and IL-1β . It also attenuates oxidative stress by decreasing the levels of nitrite and lipid peroxidation and increasing the glutathione content .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various methods, including catalytic hydrogenation or oxidation reactions.
Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate: A structurally similar compound with a five-membered ring instead of a six-membered ring.
(2S,4R)-4-Methylproline: Another related compound with a similar stereochemistry but different functional groups.
Uniqueness
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its six-membered ring structure provides stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDFSCGFCFYWNY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
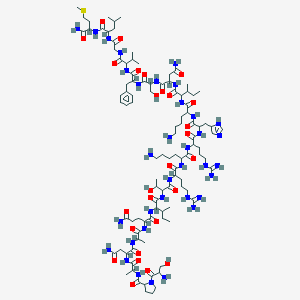
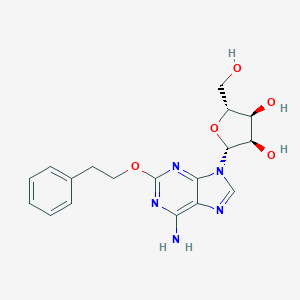
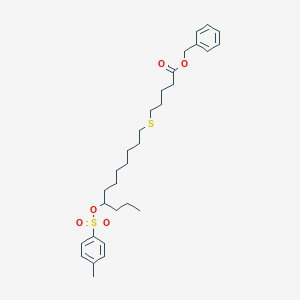
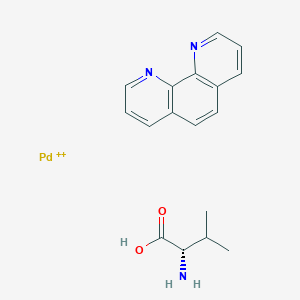

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
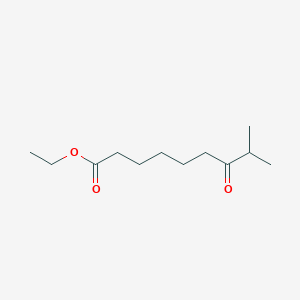

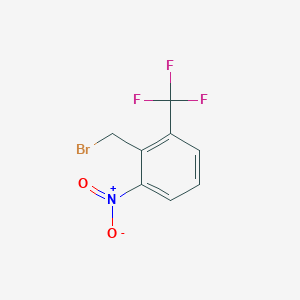
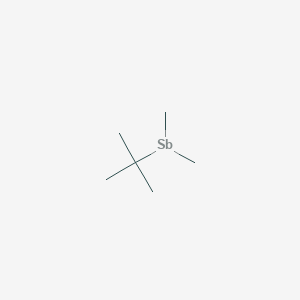
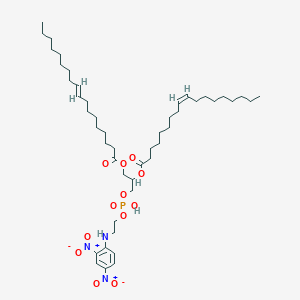
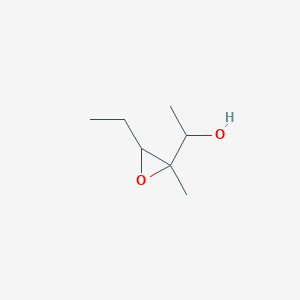
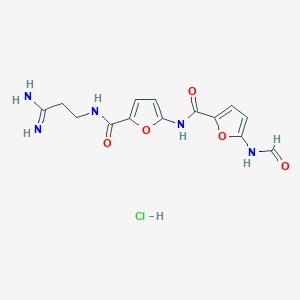
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)
